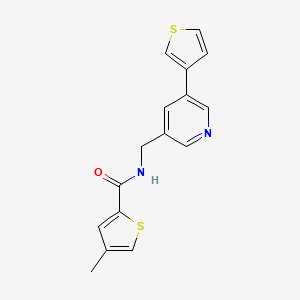
4-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Dye-Sensitized Solar Cells (DSSCs)
4-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide: has been identified as a potential component in the design of donor-π-acceptor dyes for DSSCs . These solar cells are a promising alternative to traditional photovoltaic systems due to their lower cost and ease of production. The compound’s role in DSSCs is crucial as it can act as a π-spacer group, which is linked to various acceptor groups to enhance the photovoltaic performance. The molecular design incorporating this compound can lead to dyes with smaller energy gaps, lower hardness, and higher electrophilicity indices, all of which contribute to improved light harvesting efficiency and photovoltaic efficiency .
Organic Semiconductors
Thiophene derivatives, such as 4-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide , are pivotal in the advancement of organic semiconductors . These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s structural properties allow for the fine-tuning of electronic characteristics, making it valuable for developing high-performance organic electronic devices .
Antimicrobial Agents
Research has shown that thiophene derivatives exhibit significant antimicrobial properties . Compounds like 4-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide can be synthesized to target a range of pathogenic bacteria and fungi, offering a pathway for the development of new antimicrobial agents. This is particularly important in the era of increasing antibiotic resistance .
Anti-Inflammatory Drugs
The structural motif present in 4-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is found in various anti-inflammatory drugs. Thiophene derivatives are known to possess anti-inflammatory properties, which can be harnessed to develop new therapeutic agents for treating conditions like arthritis and other inflammatory disorders .
Corrosion Inhibitors
In industrial chemistry, thiophene-based compounds serve as effective corrosion inhibitors . The incorporation of 4-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide into coatings and protective layers can significantly enhance the durability and lifespan of metal surfaces, especially in harsh environments.
Photodynamic Therapy
Thiophene derivatives are being explored for their use in photodynamic therapy (PDT), a treatment modality for cancer . The compound’s ability to generate reactive oxygen species upon light activation makes it a candidate for developing photosensitizers that can selectively target and destroy cancer cells.
Mechanism of Action
Future Directions
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
4-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-4-15(21-9-11)16(19)18-7-12-5-14(8-17-6-12)13-2-3-20-10-13/h2-6,8-10H,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHSSESSAWSDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877310.png)
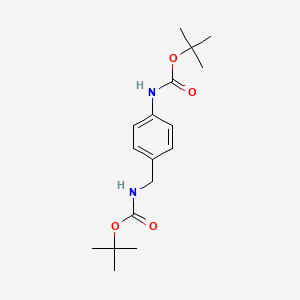
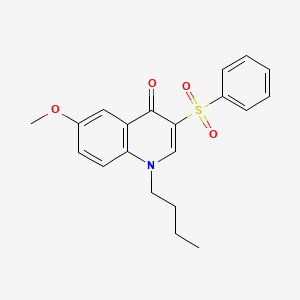
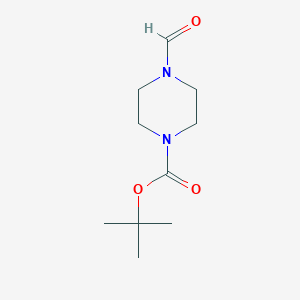
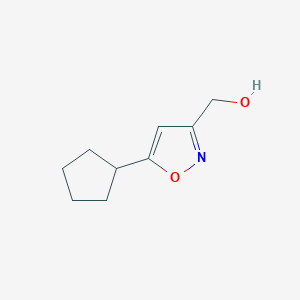

![N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2877319.png)

![Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate](/img/structure/B2877323.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2877324.png)
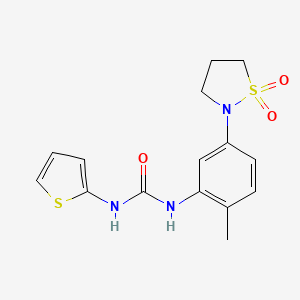

![2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide](/img/structure/B2877330.png)
![2-[(Prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2877333.png)